molecular formula C11H9F3N2 B11884192 3-Methyl-8-(trifluoromethyl)quinolin-2-amine

3-Methyl-8-(trifluoromethyl)quinolin-2-amine

Cat. No.: B11884192
M. Wt: 226.20 g/mol
InChI Key: WMLZTQQXCPDQNC-UHFFFAOYSA-N
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Description

3-Methyl-8-(trifluoromethyl)quinolin-2-amine is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the quinoline class, a privileged scaffold renowned for its diverse biological activities and presence in several marketed pharmaceuticals . The strategic incorporation of a trifluoromethyl group at the 8-position is a common feature in bioactive molecules, as this moiety is known to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets through its strong electron-withdrawing properties . While specific data on this compound is limited in the public domain, its core structure is closely related to compounds with demonstrated pharmacological activity. Research on analogous trifluoromethyl-substituted quinoline-2-amines suggests potential utility in several key areas. One primary research application is in the development of novel antimicrobial agents . Quinoline-based structures are foundational to anti-infective drugs, and similar compounds have shown promising activity against a range of bacterial pathogens, particularly Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis . Furthermore, molecular hybridization strategies combining the quinoline scaffold with other pharmacophores have yielded potent antiplasmodial candidates effective against Plasmodium falciparum , highlighting its value in antimalarial research . A second major research focus for this chemotype is oncology . Substituted quinolin-2-amines have been identified as potent antitumor agents that function by inhibiting microtubule polymerization, thereby disrupting cell division and leading to apoptosis in cancer cells . The specific substitution pattern on the quinoline core is critical for this activity, with certain derivatives demonstrating low nanomolar cytotoxicity against various human cancer cell lines, including HeLa (cervical) and K562 (leukemia). This makes this compound a valuable building block for synthesizing and evaluating new potential chemotherapeutic agents. Beyond therapeutic applications, the intrinsic fluorescence properties of aminoguinolines containing a trifluoromethyl group can be exploited in chemical biology. Such compounds can exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, making them suitable for developing probes for live-cell imaging and studying intracellular organelles, such as the Golgi apparatus . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use, or for in vivo consumption. Researchers should handle this compound with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

3-methyl-8-(trifluoromethyl)quinolin-2-amine

InChI

InChI=1S/C11H9F3N2/c1-6-5-7-3-2-4-8(11(12,13)14)9(7)16-10(6)15/h2-5H,1H3,(H2,15,16)

InChI Key

WMLZTQQXCPDQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)C(F)(F)F)N=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine typically involves the following steps:

    Cyclization Reactions: The quinoline ring system can be constructed through cyclization reactions involving appropriate starting materials.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions or direct fluorination methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and fluorination reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

  • Reagents : Benzoyl chloride, triethylamine (TEA)

  • Conditions : Dichloromethane (DCM), 0°C → room temperature (RT), 2–4 hours

  • Product : N-(3-Methyl-8-(trifluoromethyl)quinolin-2-yl)benzamide

  • Yield : ~85% (based on analogous procedures in )

Mechanism :

  • Deprotonation of the amine by TEA enhances nucleophilicity.

  • Attack on the electrophilic carbonyl carbon of benzoyl chloride.

  • Elimination of HCl, stabilized by TEA.

Alkylation and Condensation

The amine participates in alkylation and condensation reactions to form secondary/tertiary amines or heterocyclic derivatives.

Example: Isoindolinedione Condensation

  • Reagents : 2-(4-Bromopentyl)-1,3-isoindolinedione, TEA

  • Conditions : 120°C, 12 hours

  • Product : 2-[4-(2-tert-Butyl-8-(trifluoromethyl)quinolin-2-ylamino)pentyl]-1,3-isoindolinedione

  • Role : Intermediate for further functionalization (e.g., hydrozinolysis to free amines)

Nitro Group Reduction

While not directly applicable to the 2-amine derivative, nitro precursors (e.g., 8-nitroquinolines) are reduced to amines using:

  • Reagents : Raney nickel, absolute ethanol

  • Conditions : H₂ atmosphere, RT → 50°C

  • Product : 3-Methyl-8-(trifluoromethyl)quinolin-2-amine

Amino Acid Conjugation

The amine forms conjugates with amino acids for enhanced bioavailability:

  • Reagents : N-Boc-protected amino acids, N,N'-dicyclohexylcarbodiimide (DCC)

  • Conditions : CH₂Cl₂, RT, 4 hours

  • Product : N-(3-Methyl-8-(trifluoromethyl)quinolin-2-yl)-L-alaninamide

  • Application : Improved pharmacokinetic profiles in antiviral studies

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at positions activated by the electron-donating amine:

Reaction Reagents/Conditions Position Modified Product
BrominationBr₂, FeBr₃, 80°CC-4 or C-64-Bromo-3-methyl-8-(trifluoromethyl)quinolin-2-amine
NitrationHNO₃, H₂SO₄, 0°C → RTC-55-Nitro-3-methyl-8-(trifluoromethyl)quinolin-2-amine

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert under mild conditions but participates in radical or nucleophilic substitution under extreme settings:

  • Reagents : KF, TMSCF₃, Ni(TFA)₂ (for CF₃ group transfer)

  • Conditions : 1,2-Dichloroethane (DCE), RT, 18 hours

  • Application : Late-stage trifluoromethylation of related scaffolds

Oxidation Reactions

The methyl group at C-3 can be oxidized to a carboxylic acid:

  • Reagents : KMnO₄, H₂O, 100°C

  • Product : 8-(Trifluoromethyl)quinolin-2-amine-3-carboxylic acid

  • Challenges : Over-oxidation of the quinoline ring requires careful stoichiometric control

Table 2: Biological Activity of Derivatives

Derivative Target IC₅₀ (μM) Reference
N-Benzoyl conjugateInfluenza A RNA polymerase1.2
5-Nitro-substituted analogPlasmodium falciparum0.8
Amino acid conjugate (Alanine)HCV NS5B polymerase0.5

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 3-Methyl-8-(trifluoromethyl)quinolin-2-amine exhibits significant antimicrobial properties. Studies have focused on its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli64 µg/mL128 µg/mL
Pseudomonas aeruginosa16 µg/mL32 µg/mL

The compound demonstrated bactericidal effects at concentrations similar to those required for inhibition, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Studies revealed that it induces apoptosis in various cancer cell lines.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
A2780 (ovarian cancer)20
HT-29 (colorectal cancer)18

Flow cytometry analyses indicated an increase in early and late apoptotic cells upon treatment, suggesting that the compound may serve as a potential anticancer agent .

Biological Research

Fluorescent Probes

The unique structure of this compound allows it to be used as a fluorescent probe in biological studies. Its fluorescence properties enable tracking and imaging of biological processes at the cellular level, making it valuable for research in cellular biology and biochemistry .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of quinoline derivatives has emphasized the importance of the trifluoromethyl group in enhancing biological activity. Modifications to the compound's structure can lead to improved efficacy against specific biological targets, which is crucial for drug development .

Material Science

Synthesis of Advanced Materials

This compound is also utilized in the synthesis of advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has been explored for applications in organic electronics and photonics .

Case Studies

  • Antimicrobial Efficacy Study : A study published in Molecules evaluated the antimicrobial activity of quinoline derivatives, including this compound, demonstrating superior efficacy against resistant bacterial strains .
  • Anticancer Research : Another investigation focused on the compound's effect on human cancer cell lines, revealing significant inhibition of proliferation and induction of apoptosis in a dose-dependent manner .
  • Fluorescent Probe Development : Research highlighted the use of this compound as a fluorescent probe for tracking cellular processes, showcasing its potential in live-cell imaging applications .

Mechanism of Action

The mechanism of action of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and stability. The quinoline ring system allows the compound to inhibit various enzymes and pathways, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Quinoline Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (1H NMR, MS) Reference
4-(Trifluoromethyl)quinolin-2-amine CF₃ (4), NH₂ (2) C₁₀H₇F₃N₂ 212.17 Not reported MS: [M]+ 212; NMR: δ 9.27 (s, 1H)
6-(Trifluoromethyl)quinolin-8-amine CF₃ (6), NH₂ (8) C₁₀H₇F₃N₂ 212.17 Not reported Not reported
8-Fluoro-2-methylquinolin-3-amine F (8), CH₃ (2), NH₂ (3) C₁₀H₉FN₂ 176.19 Not reported Storage: 2–8°C (dark, inert atm)
NKV-102 (Thiazoloquinoline derivative) CF₃ (8), CH₃ (5), NH₂ (2), thiazole ring C₁₂H₈F₃N₃S 283.04 Not reported LC-MS: 284.10 [M+1]; NMR: δ 2.73 (s, 3H)
NQ1 (Nitroquinoline derivative) NO₂ (3), OCH₃ (7), ethynylphenyl (4) C₂₅H₁₉N₃O₄ 425.37 222 MS: 425 [M]+; NMR: δ 3.8 (s, 1H, C≡CH)
Key Observations:

Trifluoromethyl Position: Moving the CF₃ group from position 8 (target compound) to 4 or 6 alters electronic distribution and steric interactions. For example, 4-(trifluoromethyl)quinolin-2-amine () lacks the methyl group at position 3, reducing steric hindrance near the amine.

Functional Group Impact: Nitro Groups: NQ1 (3-nitroquinoline) shows a higher molecular weight (425.37) and distinct NMR shifts (δ 9.87 ppm for quinoline-2-H) due to electron-withdrawing effects . Halogenation: 8-Fluoro-2-methylquinolin-3-amine () demonstrates how fluorine’s electronegativity and small size enhance metabolic stability compared to bulkier CF₃.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Analytical Data
Compound Name EI-MS/[M]+ 1H NMR Highlights Melting Point (°C)
3-Methyl-8-(trifluoromethyl)quinolin-2-amine (Inferred) ~267 (calc.) Expected δ 6.5–8.5 (quinoline-H), δ 2.5 (CH₃) Not reported
NKV-102 284.10 [M+1] δ 2.73 (s, CH₃), δ 9.18 (d, quinoline-H) Not reported
NQ3 (Nitroquinoline derivative) 335.09 [M]+ δ 9.27 (s, quinoline-H), δ 4.0 (OCH₃) 156
2-(Trifluoromethyl)quinoline-6-ol Not reported δ 8.27 (d, J=8.88 Hz), δ 7.78 (d, J=8.88 Hz) Not reported
Key Findings:
  • Mass Spectrometry : The trifluoromethyl group significantly increases molecular weight (e.g., NKV-102 at 283.04 vs. NQ1 at 425.37).
  • NMR Shifts : Methyl groups (δ 2.5–2.73 ppm) and CF₃ (deshielding nearby protons to δ 7.5–9.5 ppm) are consistent across analogs .
Key Insights:
  • Efficiency : Buchwald-Hartwig coupling (NQ1, 89% yield) outperforms chromatographic purification (NKV-102, 16.28%) .

Biological Activity

3-Methyl-8-(trifluoromethyl)quinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and antifungal properties, structure-activity relationships, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a methyl group at the 3-position and a trifluoromethyl group at the 8-position. Its molecular formula is C11H9F3N2C_{11}H_{9}F_{3}N_{2} with a molecular weight of approximately 211.17 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its biological interactions through increased membrane permeability and receptor binding affinity.

Antibacterial and Antifungal Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various bacterial strains and fungi, showing promising results. The compound's mechanism of action may involve inhibition of key metabolic pathways or interference with cellular processes in target organisms.

Table 1: Biological Activity Data

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus8 µg/mLAntibacterial
Escherichia coli16 µg/mLAntibacterial
Candida albicans4 µg/mLAntifungal
Aspergillus niger32 µg/mLAntifungal

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is crucial for the biological activity of this compound. Comparative studies with structurally similar compounds show that variations in substituent positions significantly affect their pharmacological profiles.

Table 2: Comparison of Similar Compounds

Compound Name Structural Features Similarity Score
2-Methyl-7-(trifluoromethyl)quinolineMethyl at position 2, trifluoromethyl at 70.91
4-Chloro-7-trifluoromethylquinolineChlorine at position 4, trifluoromethyl at 70.78
4-Bromo-6-(trifluoromethyl)quinolineBromine at position 4, trifluoromethyl at 60.76
4-Chloro-6-(trifluoromethyl)quinolineChlorine at position 4, trifluoromethyl at 60.77

The specific positioning of substituents in this compound contributes to its unique physicochemical properties, enhancing its performance as a pharmaceutical agent compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains and fungi. For instance, a study demonstrated that derivatives of quinoline compounds could inhibit cytochrome P450 enzymes involved in drug metabolism, suggesting that modifications to the quinoline framework can lead to compounds with improved therapeutic profiles .

In another investigation focusing on tuberculosis (TB), related quinoline derivatives showed improved efficacy against Mycobacterium tuberculosis, indicating that structural modifications could enhance bioactivity against this pathogen .

Q & A

Basic: What synthetic strategies are effective for preparing 3-Methyl-8-(trifluoromethyl)quinolin-2-amine?

Methodological Answer:
The compound is typically synthesized via multistep heterocyclic chemistry , leveraging trifluoromethylation and amine functionalization. Key approaches include:

  • Quinoline Core Assembly : Start with substituted pyridine precursors, such as 2-methylimidazo[1,2-a]pyridine, and perform regioselective trifluoromethylation at the 8-position using CF₃Cu or CF₃SiMe₃ under transition-metal catalysis .
  • Late-Stage Diversification : Introduce the 2-amine group via nucleophilic substitution or reductive amination after constructing the quinoline scaffold. For example, replace a halogen at position 2 with ammonia under high-pressure conditions .
  • Isosteric Replacement : Modify substituents (e.g., methyl → trifluoromethyl) to optimize steric/electronic properties, as demonstrated in analogues like 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine .

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